2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[[4-(2-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-7-6-8-17(15-16)32-2)29-13-11-28(12-14-29)19-10-5-4-9-18(19)25/h4-10,15,21,31H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWDRAWLGBIOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is typically synthesized through the reaction of a thioamide with an α-haloketone under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of a hydrazine derivative with a nitrile or an ester.
Coupling Reactions: The 2-fluorophenyl group and the piperazine ring are introduced through nucleophilic substitution reactions, while the methoxyphenyl group is introduced via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound with a hybrid structure that combines elements of triazole and thiazole chemistry. It contains a 2-ethyl group, a fluorophenyl moiety, and a piperazine ring, which contribute to its chemical properties and potential biological activities. The thiazolo[3,2-b][1,2,4]triazol framework is known for its diverse pharmacological applications, particularly in antimicrobial and anticancer research.
Several compounds share structural features with 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. Studies on the interactions of 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol with biological targets have revealed important insights.
Other research has explored the properties and applications of thiazole derivatives:
- One study found that 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide displayed anticonvulsant properties .
- Another study on thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analogues found that 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one displayed activity, with a median anti-PTZ effective dose (ED 50) of 18.4 mg/kg .
- Further research into pyridazinone-thiazole hybrids with amide linkages showed that 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide had the highest activity .
- Additionally, research into novel thiazole-linked (arylalkyl) azoles found that 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole and 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole provided protection in seizure models .
Mechanism of Action
The mechanism of action of 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazolo-Triazole Class
A comparative analysis of key structural analogs is provided below:
Key Structural and Functional Differences
Core Modifications: The target compound’s thiazolo-triazol-6-ol core distinguishes it from ’s triazolone derivatives, which lack the fused thiazole ring. This difference may influence hydrogen-bonding capacity and target selectivity .
Piperazine Substituents :
- The 2-fluorophenyl piperazine moiety in the target compound contrasts with the 4-chlorophenyl group in ’s derivatives. Fluorination often improves metabolic stability and bioavailability compared to chlorination .
The absence of activity data for the furan-substituted analog (CAS 886914-81-4) highlights a research gap; however, the 3-methoxyphenyl substitution could modulate efficacy due to altered steric and electronic profiles .
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability: The 2-fluorophenyl piperazine moiety may resist oxidative metabolism better than non-halogenated analogs, extending half-life .
Biological Activity
2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex hybrid compound that integrates triazole and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer effects, along with relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a molecular formula of C23H23FN6O3S and a molecular weight of 482.53 g/mol. Its structure includes:
- A 2-ethyl group
- A fluorophenyl moiety
- A piperazine ring
- A thiazolo[3,2-b][1,2,4]triazol framework
This unique architecture contributes to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN6O3S |
| Molecular Weight | 482.53 g/mol |
| CAS Number | 898367-88-9 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The thiazole and triazole rings are known to enhance antibacterial and antifungal activity.
Case Study:
A study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the piperazine moiety significantly influenced the antibacterial efficacy. For instance, compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound's ability to inhibit cell proliferation in cancer cell lines is attributed to its structural features.
Research Findings:
In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were notably lower than those of standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| A549 | 8.5 | 15 |
| MCF7 | 7.0 | 12 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely related to its structural components. Modifications in the piperazine and phenyl rings have shown to significantly impact both antimicrobial and anticancer properties.
Key Observations:
- Piperazine Substitution: Variations in substituents on the piperazine ring influence binding affinity to biological targets.
- Fluorine Substitution: The presence of fluorine enhances lipophilicity, improving cellular uptake and bioavailability.
- Thiazole Ring Influence: The thiazole moiety is critical for cytotoxic activity; compounds lacking this structure showed reduced efficacy .
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling. For example, the thiazolo-triazole core can be constructed via cyclization of thiol-containing intermediates with appropriate carbonyl derivatives under reflux conditions. Piperazine and fluorophenyl groups are introduced via nucleophilic substitution or Buchwald-Hartwig coupling.
- Key Conditions :
- Use PEG-400 as a green solvent medium to enhance solubility and reduce side reactions .
- Catalytic Bleaching Earth Clay (pH 12.5) improves yield in heterocyclic coupling steps (70–80°C, 1–2 hours) .
- Monitor reaction progress via TLC (hexane:ethyl acetate, 3:7) and purify via recrystallization in aqueous acetic acid .
- Optimization Table :
| Step | Reagent/Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | PEG-400 + Bleaching Earth Clay | 70–80 | 65–75 | |
| Piperazine coupling | K₂CO₃ in DMF | 100 | 50–60 |
Q. How can spectroscopic techniques confirm the compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Look for characteristic peaks:
- N–H stretch (~3400 cm⁻¹ for triazole).
- C–F stretch (1250–1100 cm⁻¹ for fluorophenyl) .
- ¹H NMR :
- Thiazole protons at δ 7.2–7.5 ppm (multiplet, aromatic).
- Piperazine methylene protons as a singlet at δ 3.5–3.8 ppm .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 512.2) .
Advanced Research Questions
Q. How can computational modeling predict biological activity against fungal targets?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina to assess binding affinity to 14-α-demethylase lanosterol (PDB: 3LD6).
- Key Parameters :
- Grid box centered on the heme cofactor (coordinates x=15.2, y=22.8, z=5.4).
- Docking score ≤ −8.5 kcal/mol suggests strong antifungal potential .
- Validation : Compare with fluconazole (reference inhibitor, −7.2 kcal/mol) .
Q. What strategies resolve contradictions in biological assay data (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Reproducibility Checks : Ensure standardized assay conditions (e.g., RPMI-1640 media, 48-hour incubation for antifungal tests).
- Data Normalization : Use internal controls (e.g., fluconazole) to adjust for batch-to-batch variability.
- Statistical Analysis : Apply ANOVA or non-linear regression (GraphPad Prism) to identify outliers .
Q. How can reaction scalability be improved for industrial research applications?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for high-purity thiazolo-triazole intermediates .
- Catalyst Recycling : Recover Bleaching Earth Clay via filtration (reuse ≥3 times without yield loss) .
- Process Table :
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Reaction Time | 2 hours | 4 hours |
| Yield | 70% | 65% |
| Purity (HPLC) | ≥98% | ≥95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
